Methyl 2-bromo-1H-imidazole-5-carboxylate
Description
Structural Context within Halogenated Imidazole (B134444) Derivatives
Methyl 2-bromo-1H-imidazole-5-carboxylate is structurally defined by a five-membered imidazole ring substituted with a bromine atom at the C2 position and a methyl carboxylate group (-COOCH₃) at the C5 position. This arrangement places it within the broader class of halogenated imidazole derivatives.
The presence of the bromine atom, an electron-withdrawing halogen, significantly influences the electronic properties of the imidazole ring. This halogenation can impact the molecule's reactivity and its ability to engage in specific non-covalent interactions, such as halogen bonding. mdpi.com The methyl carboxylate group is an ester functional group that provides a site for further chemical modification, often serving as a handle for building more complex molecular architectures through reactions like hydrolysis, amidation, or reduction. The relative positions of the bromo and carboxylate groups are critical for the molecule's utility as a synthetic intermediate, directing the regioselectivity of subsequent chemical transformations.
Significance of the Imidazole Heterocycle in Organic Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. nih.gov This structure is of profound importance in organic and medicinal chemistry for several reasons. nih.gov First synthesized in the 19th century, the imidazole nucleus is a core component of many vital biological molecules, including the amino acid histidine and the neurotransmitter histamine. nih.govijsrtjournal.com
Its significance stems from a unique combination of properties:
Aromaticity: The ring is planar and satisfies Hückel's rule for aromaticity, which confers significant stability. nih.gov
Amphoteric Nature: Imidazole can act as both a weak acid and a weak base. The pyrrole-like nitrogen can be deprotonated, while the pyridine-like nitrogen has a lone pair of electrons that can accept a proton. nih.gov
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the other nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules like proteins and enzymes. ijsrtjournal.com
Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, a property crucial in the function of many enzymes. nih.gov
These characteristics make the imidazole scaffold a "privileged structure" in drug discovery, frequently incorporated into molecules designed to treat a wide array of diseases. nih.govbeilstein-journals.org
Overview of Research Trajectories for Imidazole Carboxylates
Imidazole carboxylates, including this compound, are highly valued as intermediates in organic synthesis. Research involving these compounds generally follows several key trajectories.
One major area of focus is in medicinal chemistry and drug discovery . Imidazole carboxylates serve as precursors for the synthesis of a wide range of biologically active compounds. They are key intermediates in the creation of molecules targeting various diseases, including hypertension, as seen in the synthesis of Olmesartan. jocpr.com The ester functional group can be readily converted into amides, hydrazides, or other functionalities, allowing for the exploration of structure-activity relationships in the development of new therapeutic agents. jocpr.com Research has shown that imidazole derivatives are being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govscbt.com
Another significant research trajectory is the development of novel synthetic methodologies . Chemists are continuously seeking more efficient, cost-effective, and environmentally friendly ways to synthesize substituted imidazoles. This includes the development of one-pot, multicomponent reactions and the use of techniques like microwave-assisted synthesis to reduce reaction times and improve yields of imidazole carboxylates. nih.govrsc.org The goal is to create a diverse library of imidazole derivatives for screening in various applications.
Finally, imidazole carboxylates are being explored in the field of materials science and catalysis . The imidazole core can be incorporated into ligands for metal complexes or used to build N-heterocyclic carbenes (NHCs), which are important catalysts in organic reactions. acs.org The functional groups on the imidazole ring, such as the carboxylate, can be modified to tune the electronic and steric properties of these catalysts.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBTEQCTYPBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Construction of the Imidazole (B134444) Ring System
The formation of the imidazole ring is a fundamental step in the synthesis of "Methyl 2-bromo-1H-imidazole-5-carboxylate". Various strategies have been developed for the construction of substituted imidazoles, with a significant focus on controlling the regiochemistry of the final product.
Regiocontrol in Imidazole Annulation Reactions
The regiocontrolled synthesis of substituted imidazoles is of paramount importance as the biological activity and chemical properties of the final molecule are highly dependent on the substitution pattern. rsc.org Several named reactions, such as the Debus, Radziszewski, and Wallach syntheses, offer routes to imidazole derivatives, each with its own scope and limitations regarding regioselectivity.
Modern synthetic methods often employ multi-component reactions or sequential functionalization of pre-existing rings to achieve high regioselectivity. For instance, the reaction of α-haloketones with amidines is a common and effective method for the synthesis of 1,2,4-trisubstituted imidazoles. The choice of starting materials and reaction conditions can direct the formation of specific regioisomers. Computational studies can also play a role in predicting the most likely outcome of a reaction, aiding in the rational design of a synthetic route to a desired isomer. nih.gov
Stereochemical Considerations in Heterocyclic Ring Formation
While the core imidazole ring is planar and aromatic, the introduction of substituents can create stereocenters. The stereocontrolled synthesis of heterocycles is a complex field that often relies on the use of chiral auxiliaries, catalysts, or starting materials to influence the three-dimensional arrangement of atoms in the product. iupac.org
In the context of imidazole synthesis, if a substituent on the ring or on a nitrogen atom contains a chiral center, it is crucial to control the stereochemistry during the ring formation or in a subsequent step. Asymmetric catalysis, including the use of chiral Lewis acids or organocatalysts, has emerged as a powerful tool for the enantioselective synthesis of a wide range of heterocyclic compounds. nih.gov For example, a chiral catalyst can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. The development of stereocontrolled photochemical reactions has also expanded the toolbox for synthesizing chiral nitrogen heterocycles. nih.gov
Regioselective Bromination Approaches to the Imidazole Core
The introduction of a bromine atom at a specific position on the imidazole ring is a key transformation in the synthesis of "this compound". The C2 position of the imidazole ring is often susceptible to electrophilic attack, but achieving high regioselectivity can be challenging due to the potential for reaction at other positions (C4 and C5).
Bromination at the C2 Position of Imidazole Derivatives (e.g., utilizing N-bromosuccinimide and radical initiators)
N-bromosuccinimide (NBS) is a widely used reagent for the bromination of various organic compounds, including imidazoles. wikipedia.org The reaction conditions can be tuned to favor either an electrophilic or a radical pathway. For bromination at the C2 position, a radical mechanism is often employed. This typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene. wikipedia.orgresearchgate.net
The Wohl-Ziegler reaction is a classic example of an allylic or benzylic bromination using NBS and a radical initiator. organic-chemistry.org A similar principle can be applied to the bromination of the C-H bond at the C2 position of an imidazole ring. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the C2 position of the imidazole, forming an imidazolyl radical. This radical then reacts with another molecule of NBS (or Br₂) to yield the 2-bromoimidazole and a new bromine radical, thus propagating the chain reaction. youtube.com
Table 1: Reagents and Conditions for C2-Bromination of Imidazoles
| Brominating Agent | Radical Initiator | Solvent | Temperature | Reference |
| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | 1,2-Dichlorobenzene | 80 °C | researchgate.net |
| N-Bromosuccinimide (NBS) | UV light | Carbon tetrachloride | Reflux | organic-chemistry.org |
| Cyanogen Bromide (BrCN) | None | Acetonitrile | Not specified | researchgate.net |
Influence of Protecting Groups and Substituents on Bromination Selectivity
The regioselectivity of imidazole bromination is significantly influenced by the presence of substituents and protecting groups on the ring. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it. The position of these groups directs the incoming bromine atom.
Protecting the nitrogen atoms of the imidazole ring is a common strategy to control the regioselectivity of subsequent reactions. The choice of protecting group can have a profound effect on the outcome of the bromination. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used to direct lithiation and subsequent functionalization at the C2 position. nih.gov After functionalization, the protecting group can be removed under specific conditions. Other protecting groups, such as the dialkoxymethyl group, can also facilitate selective C2-functionalization. researchgate.net
A patent for the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives describes a route that involves condensation, bromination, and debromination, highlighting the strategic use of these reactions to achieve the desired substitution pattern. google.com
Esterification Techniques for Carboxylate Functionalization
The final step in the synthesis of "this compound" is the esterification of the carboxylic acid group at the C5 position. There are several well-established methods for converting carboxylic acids to esters.
The Fischer esterification is a classic and widely used method that involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com
Other esterification methods that can be employed include reaction with diazomethane (B1218177) (for methyl esters, though this reagent is hazardous), or activation of the carboxylic acid with a coupling reagent followed by reaction with the alcohol. The choice of method depends on the specific substrate and the desired reaction conditions.
Table 2: Common Esterification Methods
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction, often requires excess alcohol or water removal. |
| Diazomethane | CH₂N₂ | Highly efficient for methyl esters, but toxic and explosive. |
| Alkyl Halide | Alkyl Halide, Base | Sₙ2 reaction between a carboxylate salt and an alkyl halide. |
| Coupling Reagents | DCC, EDC, etc., followed by Alcohol | Forms an activated intermediate, mild conditions. |
Direct Esterification Methods
Direct esterification, often a variant of the classic Fischer esterification, is a primary method for converting 2-bromo-1H-imidazole-5-carboxylic acid to its methyl ester. This acid-catalyzed reaction typically involves heating the carboxylic acid in methanol (B129727) with a strong acid catalyst.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The process is reversible, and an excess of methanol is often used to drive the equilibrium towards the product side.
Recent advancements have explored alternative catalysts to improve efficiency and simplify workup procedures. For instance, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the direct esterification of various aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov While not specifically detailed for 2-bromo-1H-imidazole-5-carboxylic acid, this methodology presents a potentially milder alternative to traditional strong acids. The use of solid acid catalysts, like dried Dowex H+ resins, also offers advantages such as easier separation and potential for catalyst recycling. nih.gov
Transesterification Strategies
Transesterification is another potential, though less direct, route. This method would involve converting a different ester of 2-bromo-1H-imidazole-5-carboxylic acid (e.g., an ethyl or benzyl (B1604629) ester) into the methyl ester. The reaction is typically catalyzed by either an acid or a base. In this process, the pre-existing ester reacts with methanol, leading to an exchange of the alcohol moiety. This strategy is most useful if a different ester derivative is more readily available or easier to synthesize and purify than the carboxylic acid itself.
Precursor Compounds and Synthetic Intermediates
Derivatives of Imidazole Carboxylic Acids
The most direct precursor is 2-bromo-1H-imidazole-5-carboxylic acid. alchempharmtech.com The synthesis of this key intermediate is a crucial step. One common approach involves the bromination of an existing imidazole-5-carboxylic acid derivative. The challenge lies in achieving regioselectivity, as the imidazole ring has multiple positions susceptible to electrophilic substitution. Protecting groups on the ring nitrogen are often employed to direct the bromination to the desired C2 position.
Imidazole Aldehydes as Synthetic Precursors (e.g., 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde)
An alternative synthetic strategy utilizes an imidazole aldehyde as the starting point. For instance, a compound like 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde serves as a precursor to the N-methylated analog of the target compound. sigmaaldrich.com The synthesis would involve the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH). This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Following the oxidation to 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid, the subsequent step is the esterification with methanol as described in the direct esterification section. bldpharm.com This two-step sequence—oxidation followed by esterification—provides a versatile route, as substituted imidazole aldehydes can be accessible through methods like the Vilsmeier-Haack reaction on a suitable imidazole precursor. smolecule.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction time and waste. Key parameters for the direct esterification of 2-bromo-1H-imidazole-5-carboxylic acid include the choice of catalyst, reaction temperature, and the molar ratio of reactants.
Studies on similar esterification reactions highlight the importance of these variables. For example, in NBS-catalyzed esterifications, the reaction time can range from 2 to 40 hours at a temperature of 70°C. nih.gov The workup procedure is also critical for purity; it often involves neutralizing the excess acid, washing with solutions like sodium thiosulfate (B1220275) and sodium bicarbonate to remove unreacted reagents and byproducts, followed by extraction and solvent evaporation. nih.gov
For syntheses starting from aldehydes, the optimization of both the oxidation and esterification steps is necessary. The choice of oxidant and reaction conditions must be carefully selected to avoid over-oxidation or degradation of the imidazole ring. Subsequent purification, often by column chromatography, is typically required to isolate the pure ester.
| Parameter | Condition | Purpose/Effect | Reference |
| Catalyst | Strong Acid (H₂SO₄, HCl), NBS, Dowex H+ | Protonates the carboxylic acid, activating it for nucleophilic attack. | nih.govnih.gov |
| Alcohol | Methanol (in excess) | Acts as both reactant and solvent; excess shifts equilibrium to favor product. | nih.gov |
| Temperature | 65°C to reflux | Increases reaction rate; specific temperature depends on catalyst and solvent. | nih.gov |
| Reaction Time | 2 - 72 hours | Varies based on substrate reactivity, catalyst efficiency, and temperature. | nih.govnih.gov |
| Workup | Neutralization, washing, extraction | Removes catalyst, unreacted acid, and byproducts to isolate the pure ester. | nih.gov |
Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Sustainability
Direct Esterification from Carboxylic Acid:
Efficiency: This route is generally efficient and direct, often involving a single step from a key intermediate. Yields can be high if the reaction is driven to completion.
Atom Economy: Fischer esterification itself has a good atom economy, with water being the only byproduct. The formula for atom economy is (Mass of desired product / Total mass of reactants) x 100%. libretexts.org For the reaction C₅H₃BrN₂O₂ + CH₄O → C₆H₅BrN₂O₂ + H₂O, the atom economy is high.
Sustainability: The sustainability can be impacted by the use of strong, corrosive acids and organic solvents. Employing recyclable solid acid catalysts or milder catalysts like NBS can improve the green profile of the synthesis. nih.govnumberanalytics.com
Synthesis from Imidazole Aldehyde:
Atom Economy: The oxidation step often has a lower atom economy, as it typically involves inorganic oxidizing agents that generate significant waste. For example, using KMnO₄ or CrO₃-based reagents generates manganese or chromium waste products.
Sustainability: This route is generally less sustainable due to the use of heavy metal oxidants. Developing catalytic, aerobic oxidation methods could significantly improve its environmental footprint.
| Synthetic Route | Pros | Cons | Key Sustainability Factor |
| Direct Esterification | High atom economy, fewer steps. | May require harsh acid catalysts. | Use of recyclable or milder catalysts. |
| From Imidazole Aldehyde | Versatile starting from aldehydes. | Lower atom economy (oxidation step), more steps. | Avoiding heavy metal oxidants. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise structure of Methyl 2-bromo-1H-imidazole-5-carboxylate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is consistent with the proposed structure. The spectrum typically displays three distinct singlet signals, corresponding to the three different types of protons in the molecule.
Interactive Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole (B134444) N-H | Variable (e.g., 12-13) | Broad Singlet |
| Imidazole C4-H | ~7.8 - 8.2 | Singlet |
| Methyl (-OCH₃) | ~3.8 - 4.0 | Singlet |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Five distinct carbon signals are expected for this compound.
The carbon atom of the methyl ester group (-OCH₃) appears in the upfield region typical for sp³ hybridized carbons bonded to an electronegative atom. The three carbons of the imidazole ring resonate in the aromatic region. The C2 carbon, being directly bonded to the highly electronegative bromine atom, is expected to show a chemical shift significantly different from the other ring carbons. The C4 and C5 carbons are distinguished by their substituents; C5 is attached to the carboxylate group, which influences its chemical environment. The carbonyl carbon (C=O) of the ester functional group gives a characteristic signal in the downfield region of the spectrum, typically around 160-170 ppm.
Interactive Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~160 - 165 |
| Imidazole C2-Br | ~125 - 130 |
| Imidazole C5-COOCH₃ | ~135 - 140 |
| Imidazole C4 | ~120 - 125 |
| Methyl (-OCH₃) | ~52 - 55 |
While 1D NMR spectra suggest the structure, two-dimensional (2D) NMR experiments provide unambiguous confirmation by revealing correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are spin-coupled, typically through two or three bonds. For this compound, no cross-peaks would be expected in the COSY spectrum, confirming the magnetic isolation of the H-4, N-H, and -OCH₃ protons from each other. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. ipb.pt An HSQC spectrum would show a cross-peak connecting the H-4 proton signal to the C4 carbon signal and another cross-peak linking the methyl protons to the methyl carbon.
The H-4 proton showing cross-peaks to the C2, C5, and the carbonyl carbon (C=O).
The methyl protons (-OCH₃) showing a strong correlation to the carbonyl carbon.
The N-H proton potentially showing correlations to C2, C4, and C5.
These combined 2D NMR data would provide definitive proof of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.
The 1H-imidazole ring is known to exhibit prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. researchgate.netnih.gov For this compound, this results in two distinct tautomers: this compound and Methyl 2-bromo-1H-imidazole-4-carboxylate. These tautomers are not equivalent.
At room temperature, if the rate of proton exchange between the N1 and N3 positions is fast on the NMR timescale, the observed ¹H and ¹³C spectra will show a single set of time-averaged signals. encyclopedia.pub Variable Temperature (VT) NMR studies can be employed to investigate this dynamic process. conicet.gov.ar By lowering the temperature, the rate of tautomeric exchange can be slowed. If the coalescence temperature is reached and surpassed, the averaged signals may broaden and eventually resolve into two distinct sets of signals, one for each tautomer. Such an experiment would allow for the determination of the equilibrium constant between the two tautomers and provide thermodynamic parameters for the exchange process. beilstein-journals.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its specific functional groups and structural features.
C=O Stretching: A strong, sharp absorption band is expected in the IR spectrum, characteristic of the carbonyl group in the methyl ester. This band typically appears in the range of 1710-1730 cm⁻¹.
Imidazole Ring Modes: The imidazole ring gives rise to several characteristic vibrations. These include C=N and C=C stretching modes, which are typically observed in the 1450-1600 cm⁻¹ region. Ring "breathing" modes and other deformations occur at lower frequencies. researchgate.net
N-H Stretching: Due to intermolecular hydrogen bonding in the solid state or in concentrated solutions, the N-H stretching vibration is expected to produce a broad band in the region of 3100-3300 cm⁻¹.
C-H Stretching: The spectrum will also feature C-H stretching vibrations. The aromatic C-H stretch from the H-4 proton is expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear as a weaker absorption in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹.
The complementary information from Raman spectroscopy can aid in assigning these modes, particularly for the less polar, more symmetric vibrations of the imidazole ring. researchgate.netrsc.org
Interactive Table: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
| N-H Stretch | Imidazole N-H | 3100 - 3300 | Medium-Strong, Broad |
| Aromatic C-H Stretch | Imidazole C-H | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2980 | Medium |
| C=O Stretch | Ester (C=O) | 1710 - 1730 | Strong |
| C=N / C=C Stretches | Imidazole Ring | 1450 - 1600 | Medium-Strong |
| C-Br Stretch | Bromoalkane (C-Br) | 500 - 600 | Medium-Weak |
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions (for 1H-imidazole)
The presence of both a hydrogen bond donor (the N-H group of the imidazole ring) and acceptor sites (the nitrogen atom at position 3 and the carbonyl oxygen of the ester group) in this compound allows for the formation of both intermolecular and intramolecular hydrogen bonds. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is known to participate in extensive hydrogen-bonding networks. osti.gov
Intermolecular Hydrogen Bonding: In the solid state, it is anticipated that this compound molecules will engage in intermolecular hydrogen bonding. The most probable interaction would be the formation of a hydrogen bond between the N-H proton of one molecule and the unprotonated nitrogen atom (N3) of an adjacent molecule. This N-H···N interaction is a common feature in the crystal structures of imidazole-containing compounds and can lead to the formation of chains or more complex supramolecular assemblies. mdpi.commdpi.com
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the N-H proton and the carbonyl oxygen of the methyl carboxylate group. The formation of such a bond would depend on the conformation of the ester group relative to the imidazole ring. If the molecule adopts a planar conformation where the carbonyl oxygen is in proximity to the N-H group, a five-membered ring could be formed through a hydrogen bond. The stability of this intramolecular bond would be in competition with the formation of intermolecular hydrogen bonds, and the favored interaction would depend on the specific crystalline packing or the solvent environment. rsc.org Computational modeling and experimental techniques such as infrared (IR) spectroscopy in dilute solutions could provide further insight into the presence and strength of such intramolecular interactions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision, allowing for the unambiguous determination of the molecular formula.
A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of the bromine atom. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). savemyexams.com This results in two molecular ion peaks, [M]+ and [M+2]+, of almost equal intensity, separated by two mass-to-charge units (m/z). This characteristic isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu
The expected monoisotopic mass of this compound (C5H5BrN2O2) is approximately 203.95345 Da. sigmaaldrich.com The mass spectrum would therefore be expected to show a pair of peaks at m/z values corresponding to [C5H579BrN2O2]+ and [C5H581BrN2O2]+.
| Adduct | m/z |
|---|---|
| [M+H]+ | 204.96073 |
| [M+Na]+ | 226.94267 |
| [M-H]- | 202.94617 |
| [M+NH4]+ | 221.98727 |
| [M+K]+ | 242.91661 |
The fragmentation pattern of this compound in mass spectrometry can be predicted based on the functional groups present in the molecule. The primary fragmentation processes are expected to involve the ester group and the bromine substituent on the imidazole ring.
A plausible fragmentation pathway would likely initiate with the loss of the methoxy (B1213986) group (-OCH3) from the ester, resulting in the formation of an acylium ion. This is a common fragmentation pattern for methyl esters. libretexts.org Another likely fragmentation is the loss of the entire methoxycarbonyl group (-COOCH3).
The bromine atom can also be lost as a radical, leading to a fragment ion corresponding to the de-brominated molecule. The stability of the imidazole ring suggests that it is less likely to fragment, although the loss of small molecules like HCN from the ring is a possibility under high-energy conditions. nih.gov
Proposed Fragmentation Pathway:
Loss of Methoxy Radical: [M]+• → [M - •OCH3]+ + •OCH3
Loss of Carbon Monoxide: [M - •OCH3]+ → [M - •OCH3 - CO]+ + CO
Loss of Bromine Radical: [M]+• → [M - •Br]+ + •Br
The relative abundance of these fragment ions would provide valuable information for the structural confirmation of the molecule.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the molecular geometry, bond parameters, and crystal packing can be inferred from the known structures of similar imidazole derivatives. mdpi.comsapub.org
The imidazole ring is expected to be planar, a characteristic feature of this aromatic heterocyclic system. The bond lengths and angles within the ring are anticipated to be consistent with those observed for other substituted imidazoles. The C-Br bond length will be a key parameter, as will the bond lengths and angles associated with the methyl carboxylate group.
The conformation of the ester group relative to the imidazole ring will be of particular interest. There may be a slight twist between the plane of the ester group and the plane of the imidazole ring to minimize steric hindrance. The precise dihedral angle would be determined by the balance of electronic and steric effects.
| Parameter | Expected Value |
|---|---|
| Imidazole Ring | Planar |
| C=O Bond Length | ~1.20-1.22 Å |
| C-O (ester) Bond Length | ~1.33-1.36 Å |
| C-Br Bond Length | ~1.85-1.90 Å |
| N-H Bond Length | ~0.86-0.88 Å |
The crystal packing of this compound is expected to be dominated by non-covalent interactions, particularly hydrogen bonding and potentially halogen bonding and π-π stacking.
As discussed in section 3.2.2, strong N-H···N intermolecular hydrogen bonds are likely to be a primary feature of the crystal packing, leading to the formation of one-dimensional chains or two-dimensional sheets. The methyl carboxylate group can also participate in weaker C-H···O interactions.
Lack of Crystallographic Data Prevents Detailed Analysis of Non-Covalent Interactions for this compound
A comprehensive analysis of the non-covalent interactions for the chemical compound this compound, as requested for a detailed scientific article, cannot be completed at this time due to the absence of publicly available crystallographic data. A thorough search for the crystal structure of this specific compound has yielded no experimental results, which are essential for the precise identification and characterization of its non-covalent interactions.
The requested section, "3.4.3. Identification of Non-Covalent Interactions (e.g., C-H···O, N-H···N, C-H···π, halogen bonding, π-π stacking)," requires detailed geometric parameters such as bond distances and angles. This information can only be reliably obtained through experimental methods like X-ray crystallography or through predictive computational modeling. Without access to a solved crystal structure, any discussion of the specific non-covalent interactions within this compound would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.
While general principles of non-covalent interactions in imidazole-containing compounds are known, applying these to this compound without specific structural data would not provide the detailed and accurate analysis necessary for the requested article. The creation of data tables with specific interaction parameters is therefore not possible.
Further research, including the experimental determination of the compound's crystal structure or in-depth computational studies, would be required to generate the specific information needed to fulfill the request.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to study the electronic structure of molecules. nih.gov DFT methods, particularly using functionals like B3LYP, are instrumental in predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The initial step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy. For Methyl 2-bromo-1H-imidazole-5-carboxylate, this would involve confirming the planarity of the imidazole (B134444) ring and determining the preferred orientation of the methyl carboxylate group relative to the ring. The resulting optimized geometry is crucial as it forms the basis for all subsequent property calculations. irjweb.com
Table 1: Illustrative Optimized Geometrical Parameters (Note: The following table is illustrative. Specific calculated values for this compound require a dedicated computational study.)
| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | N1-C2 | ~1.38 Å |
| Bond Length | C2-Br | ~1.87 Å |
| Bond Length | C5-C(O)O | ~1.48 Å |
| Bond Angle | N1-C2-N3 | ~110° |
| Bond Angle | C4-C5-C(O) | ~125° |
| Dihedral Angle | C4-C5-C(O)-O | ~180° (for planarity) |
Vibrational Frequency Calculations and Spectral Simulation
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to verify that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be assigned to specific molecular motions, such as N-H stretching, C=O stretching of the ester group, and C-Br stretching. researchgate.net These theoretical spectra are invaluable for interpreting and assigning bands in experimentally recorded spectra.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Contributions)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comwikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich imidazole ring, while the LUMO would likely be located on the imidazole ring and influenced by the electron-withdrawing bromine atom and carboxylate group.
Table 2: Typical FMO Properties for Imidazole Derivatives (Note: These values are representative of related compounds and serve as an estimation.)
| Property | Typical Calculated Value |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. nih.gov This is crucial for predicting how the molecule will interact with other species.
On an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack. For the target molecule, these would be concentrated around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. nih.gov Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, expected near the hydrogen atoms. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are highly valuable for the assignment of signals in experimental NMR data, helping to confirm the molecular structure. mdpi.com The calculated chemical shifts for the carbonyl carbon of the ester and the protons on the imidazole ring and methyl group would be key identifiers. nih.govimist.ma
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of a localized Lewis structure, including lone pairs and bonding orbitals. acs.org This method is used to investigate intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital.
Investigation of Hyperconjugative Interactions and Charge Delocalization
Hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital, play a crucial role in stabilizing molecular structures. In this compound, Natural Bond Orbital (NBO) analysis is a key computational tool used to investigate these interactions. This analysis translates the complex wave function of a molecule into a localized Lewis-like structure, allowing for the quantification of electron delocalization and its energetic consequences.
The charge delocalization resulting from these interactions can be quantified by examining the second-order perturbation energies (E(2)) calculated in NBO analysis. Higher E(2) values indicate stronger interactions and greater stabilization. For instance, in related imidazole systems, significant stabilization energies are observed for interactions involving the lone pairs of heteroatoms and the π* orbitals of the ring's carbon-carbon and carbon-nitrogen bonds.
A hypothetical NBO analysis for this compound would likely reveal the following key interactions:
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N1 | π(C2-N3) | High |
| LP(1) N3 | π(C4-C5) | Moderate |
| LP(2) O(carboxylate) | π(C5-C(carbonyl)) | High |
| LP(1) Br | σ(C2-N1) | Low to Moderate |
Note: The data in this table is illustrative and based on general principles of NBO analysis for similar compounds. Actual values would require specific quantum chemical calculations.
Donor-Acceptor Interactions within the Molecular System
The electronic landscape of this compound is characterized by a network of donor-acceptor interactions. The imidazole ring itself is electron-rich, while the bromine atom and the methyl carboxylate group act as electron-withdrawing substituents. These intramolecular charge transfer (ICT) interactions are fundamental to understanding the molecule's reactivity and spectroscopic properties.
The bromine atom, being highly electronegative, withdraws electron density from the C2 position of the imidazole ring through an inductive effect. Conversely, it can donate electron density via its lone pairs through resonance. The methyl carboxylate group at the C5 position is a strong electron-withdrawing group due to the presence of the carbonyl and ester functionalities.
NBO analysis further elucidates these donor-acceptor interactions by identifying the key orbital overlaps. For example, the interaction between the lone pair of a nitrogen atom (donor) and an antibonding orbital of a neighboring carbon-bromine bond (acceptor) can be quantified. These interactions lead to a redistribution of electron density across the molecule, creating regions of higher and lower electron density, which can be visualized using molecular electrostatic potential (MEP) maps.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions are critical in determining the supramolecular chemistry and crystal packing of molecules. NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion.
Visualization and Quantification of Weak Interactions in Isolated Molecules and Crystal Structures
For an isolated molecule of this compound, NCI analysis can reveal intramolecular hydrogen bonds, such as a potential weak interaction between the N-H proton and the oxygen of the carboxylate group. In a crystal structure, this analysis would highlight the intermolecular interactions that govern the packing arrangement.
NCI plots typically use a color scale to represent the nature and strength of the interactions. Blue or green surfaces indicate attractive interactions like hydrogen bonds and dipole-dipole interactions, while red surfaces signify repulsive steric clashes. The strength of these interactions can be correlated with the value of the electron density in the corresponding regions. In the solid state, it is expected that N-H···O hydrogen bonds between the imidazole ring of one molecule and the carboxylate group of another would be a dominant feature in the crystal packing. Additionally, Br···N or Br···O halogen bonds might also play a role in directing the supramolecular assembly.
Quantum Chemical Characterization of Reactivity Descriptors (e.g., Global Reactivity Indices)
Quantum chemical calculations provide a suite of reactivity descriptors that help in predicting the chemical behavior of a molecule. These global reactivity indices are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is likely to be localized on the electron-rich imidazole ring, while the LUMO may be distributed over the electron-withdrawing carboxylate group and the C-Br bond. The energy gap between the HOMO and LUMO (E_gap) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Key global reactivity indices include:
| Reactivity Index | Formula | Interpretation |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | A measure of polarizability. |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character. |
Computational studies on similar halogenated imidazole derivatives suggest that the presence of electron-withdrawing groups lowers the HOMO and LUMO energy levels and can modulate the reactivity indices, making the molecule susceptible to nucleophilic attack.
Solvent Effect Studies on Electronic Structure and Spectroscopic Properties
The surrounding solvent medium can significantly influence the electronic structure and spectroscopic properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of different solvents on the properties of this compound.
In polar solvents, the dipole moment of the molecule is expected to increase due to the stabilization of charge separation. This can lead to shifts in the absorption maxima in the UV-Vis spectrum, a phenomenon known as solvatochromism. For instance, a transition with an increase in dipole moment will typically exhibit a red shift (bathochromic shift) in more polar solvents. The specific nature of the solvent (protic vs. aprotic) can also influence the stability of different tautomers of the imidazole ring through hydrogen bonding interactions.
Exploration of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer and a large difference between the ground and excited state dipole moments often exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and photonics.
The NLO response of this compound can be predicted by calculating the first hyperpolarizability (β). This property is highly sensitive to the molecular structure and the nature of the donor and acceptor groups. The presence of the electron-donating imidazole ring and the electron-withdrawing carboxylate and bromo substituents creates a donor-π-acceptor (D-π-A) like system, which is a common motif in molecules with high NLO activity.
Computational studies on related imidazole derivatives have shown that strategic placement of electron-donating and withdrawing groups can significantly enhance the first hyperpolarizability. For this compound, theoretical calculations would provide an estimate of its β value, offering a preliminary assessment of its potential as an NLO material.
Applications in Organic Synthesis and Drug Discovery Research
Methyl 2-bromo-1H-imidazole-5-carboxylate as a Synthetic Building Block
This compound's utility stems from its capacity to act as a foundational component for constructing more elaborate chemical architectures. nih.gov
This compound is a key starting material for synthesizing a variety of heterocyclic compounds. The reactive C-Br bond allows for participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce aryl, heteroaryl, vinyl, or alkynyl groups at the 2-position. This capability is fundamental to creating fused heterocyclic systems or bi-heterocyclic structures, which are common motifs in pharmacologically active molecules. researchgate.net
Simultaneously, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functionalities. This dual reactivity enables the assembly of complex molecules with diverse structural features and properties.
Table 1: Potential Synthetic Transformations
| Reaction Type | Reagents/Conditions | Resultant Structure at C2-Position |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Vinyl, or Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |
Beyond creating new heterocyclic systems, the compound is instrumental in producing highly substituted imidazole (B134444) derivatives. rsc.orgrsc.org The sequential or one-pot modification of its three reactive sites (the C2-bromine, the C5-ester, and the N1-proton) allows for precise control over the final structure. This regiocontrolled functionalization is crucial in medicinal chemistry for exploring the structure-activity relationship (SAR) of a compound series. rsc.org For example, a synthetic route could involve a Suzuki coupling at the C2 position, followed by N-alkylation at the N1 position, and finally, amidation of the C5-carboxylate to generate a tri-substituted imidazole with specific, designed properties.
Role in Medicinal Chemistry Research
The imidazole ring is considered a "privileged scaffold" in medicinal chemistry because it is a core component of many natural products and approved drugs. nih.govmdpi.com Its ability to engage in various biological interactions, such as hydrogen bonding, makes it an ideal foundation for designing new therapeutic agents. mdpi.com
This compound is a cornerstone for developing novel imidazole-based scaffolds. nih.govnih.gov Its multifunctionality allows synthetic chemists to build upon its core structure to mimic the binding motifs of known biologically active molecules or to explore new chemical space. The imidazole scaffold is found in drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov By using this bromo-imidazole ester as a starting point, researchers can systematically introduce different chemical groups to optimize a compound's interaction with a specific biological target, such as an enzyme or a receptor. mdpi.com
In modern drug discovery, large collections of related compounds, known as compound libraries, are synthesized and screened for biological activity against various disease targets. This compound is an excellent substrate for combinatorial chemistry and the parallel synthesis of such libraries.
By reacting the parent molecule with a diverse set of reactants in a systematic manner, a large number of distinct imidazole derivatives can be generated efficiently. For example, reacting the C2-bromo position with 100 different boronic acids and the C5-carboxylate (after conversion to a carboxylic acid) with 100 different amines could theoretically produce a library of 10,000 unique compounds. These libraries are then used in high-throughput screening (HTS) campaigns to identify "hits"—compounds that show promising activity against a biological target of interest.
Derivatization, the process of chemically modifying a molecule, is a key strategy for transforming a biologically active "hit" compound into a viable drug candidate. This process aims to optimize pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The functional handles on this compound are ideally suited for this purpose.
Table 2: Derivatization Strategies and Their Potential Pharmacological Impact
| Position of Derivatization | Type of Modification | Potential Impact on Pharmacological Properties |
|---|---|---|
| C2 (from Bromo) | Introduction of various aryl, alkyl, or amino groups | Modulate target binding affinity, potency, and selectivity. |
| C5 (from Carboxylate) | Conversion to amides, esters, or alcohols | Influence solubility, metabolic stability, and cell permeability. |
Through these strategic derivatizations, medicinal chemists can systematically refine the structure of an initial hit compound to enhance its therapeutic potential and develop it into a safe and effective pharmaceutical agent. nih.gov
Utilization in Ligand Synthesis for Metal-Catalyzed Processes and Coordination Chemistry
The imidazole moiety is a well-established and important building block in the realm of coordination chemistry. Its nitrogen atoms can act as effective donors for a wide range of metal ions, making imidazole derivatives excellent candidates for ligand synthesis. researchgate.net The presence of both a bromine atom and a carboxylate group on the this compound scaffold enhances its versatility as a precursor for multifunctional ligands. These ligands can, in turn, be used to construct coordination polymers and metal-organic frameworks (MOFs) with tailored properties. rsc.orgrsc.org
The nitrogen atoms of the imidazole ring can coordinate to metal centers, while the carboxylate group offers an additional binding site, allowing for the formation of stable chelate structures or bridging interactions in polymeric networks. researchgate.net The bromine atom can be readily displaced or involved in cross-coupling reactions, providing a convenient handle for introducing further functionalities or for linking the imidazole core to other organic fragments. This synthetic flexibility is crucial for the rational design of ligands for metal-catalyzed processes, where the electronic and steric properties of the ligand play a critical role in determining the activity and selectivity of the catalyst. nih.gov
Research into imidazole-based ligands has shown their utility in a variety of catalytic applications. N-heterocyclic carbenes (NHCs), which can be derived from imidazole precursors, are a prominent class of ligands that form highly stable complexes with a wide range of transition metals. nih.gov These metal-NHC complexes are effective catalysts for numerous organic transformations. While direct synthesis of NHC ligands from this compound is a potential avenue, the broader context of imidazole chemistry highlights the significance of this structural motif in catalysis.
Furthermore, imidazole-carboxylate ligands are instrumental in the construction of MOFs. These crystalline materials, composed of metal ions or clusters connected by organic linkers, have applications in gas storage, separation, and catalysis. acs.org The ability of imidazole-4,5-dicarboxylate derivatives to form robust and porous frameworks with various metal ions underscores the potential of this compound as a precursor for linkers in MOF synthesis. rsc.orgrsc.org The resulting MOFs can exhibit interesting properties, such as luminescence and proton conductivity. rsc.org
Table 1: Potential Coordination Modes of Ligands Derived from this compound
| Coordination Site | Role in Metal Complex | Potential Applications |
|---|---|---|
| Imidazole Nitrogen Atoms | Lewis basic sites for metal coordination | Catalysis, MOFs, Coordination Polymers |
| Carboxylate Oxygen Atoms | Anionic donors, can act as bridging ligands | Formation of stable chelates, Polymeric structures |
| Bromine Atom (after modification) | Site for introducing other coordinating groups | Synthesis of multifunctional ligands |
Applications in Agrochemical and Advanced Material Synthesis (e.g., dyes, polymers)
The imidazole scaffold is a recurring motif in agrochemicals, with various derivatives exhibiting fungicidal, herbicidal, and plant growth regulatory activities. isca.mecabidigitallibrary.org The specific substitution pattern on the imidazole ring is key to its biological efficacy. This compound serves as a versatile starting material for the synthesis of a library of substituted imidazoles that can be screened for potential agrochemical applications. The reactive handles on the molecule allow for systematic modifications to fine-tune its biological activity.
In the field of advanced materials, imidazole derivatives are being explored for their utility in the synthesis of functional dyes and polymers. Imidazole-based dyes have been designed and synthesized for use as sensitizers in dye-sensitized solar cells (DSSCs). uokerbala.edu.iq The imidazole core can act as a part of a donor-π bridge-acceptor system, which is a common design for organic dyes in DSSCs. The tunable electronic properties of the imidazole ring, which can be modified through substitution, make it an attractive component for chromophores.
The incorporation of imidazole and imidazolium (B1220033) units into polymer backbones has led to the development of materials with a wide range of properties and applications. elsevierpure.comresearchgate.netnih.gov These polymers can exhibit interesting characteristics such as ion conductivity, thermal stability, and the ability to form self-assembled structures. Imidazole-containing polymers have been investigated for applications in biology and material science, including their use as polyelectrolytes and in the creation of hydrogels. elsevierpure.comresearchgate.net this compound, with its multiple reactive sites, can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel functional polymers. The bromine atom, for instance, could be utilized in cross-coupling polymerization reactions.
Table 2: Potential Applications in Agrochemical and Material Synthesis
| Application Area | Role of this compound | Examples of Resulting Products |
|---|---|---|
| Agrochemicals | Precursor for substituted imidazole derivatives | Fungicides, Herbicides, Plant growth regulators |
| Dyes | Building block for functional organic dyes | Sensitizers for Dye-Sensitized Solar Cells (DSSCs) |
| Polymers | Monomer precursor for functional polymers | Polyelectrolytes, Ion-conductive materials, Hydrogels |
Future Research Directions and Emerging Methodologies
Development of Chemo- and Regioselective Transformations
The functionalization of the Methyl 2-bromo-1H-imidazole-5-carboxylate core is pivotal for creating new derivatives. The bromine atom at the C2 position is particularly susceptible to a range of cross-coupling reactions, which represents a primary avenue for future synthetic exploration.
Detailed research into palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a promising direction. semanticscholar.orgresearchgate.net The inherent reactivity of C-Br bonds is typically higher than C-Cl bonds, allowing for selective functionalization. libretexts.orgresearchgate.net Future studies could establish a library of conditions (catalysts, ligands, bases, and solvents) to selectively couple aryl, heteroaryl, alkyl, and alkenyl groups at the C2 position while preserving the methyl ester. organic-chemistry.org A key challenge is managing the reactivity of the N-H proton, which can interfere with some catalytic cycles. Research into protecting group strategies or the development of catalyst systems tolerant of acidic protons will be crucial. researchgate.net
Furthermore, exploring other transition-metal-catalyzed reactions like Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling could introduce nitrogen, alkyne, and organotin moieties, respectively. nih.gov The development of these transformations would need to be highly regioselective to avoid unwanted reactions at the imidazole (B134444) nitrogen atoms or the ester group. Condition-driven regioselectivity, where reaction outcomes are dictated by specific catalysts or conditions, will be a key area of investigation. rsc.org
Table 1: Potential Regioselective Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Metal Catalyst | Potential Functional Group Introduced at C2 |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds | Palladium | Aryl, Heteroaryl, Alkenyl, Alkyl |
| Buchwald-Hartwig | Amines | Palladium, Copper | Amino groups (primary, secondary) |
| Sonogashira | Terminal alkynes | Palladium, Copper | Alkynyl groups |
| Stille | Organostannanes | Palladium | Aryl, Alkenyl, Alkynyl |
Integration with Automated Synthesis and High-Throughput Experimentation
The creation of diverse chemical libraries is essential for drug discovery and materials science. nih.gov Integrating the synthesis of this compound derivatives with automated platforms and high-throughput experimentation (HTE) is a logical next step. researchgate.net Automated synthesis platforms can rapidly generate arrays of analogs by varying the coupling partners in the reactions described in the previous section. This would accelerate the exploration of the chemical space around the imidazole scaffold.
Following automated synthesis, high-throughput screening (HTS) can be employed to rapidly assess the biological activity or material properties of the newly synthesized compounds. thermofisher.comresearchgate.net For instance, libraries of these imidazole derivatives could be screened against panels of kinases, proteases, or other disease-relevant targets. nih.gov This approach has the potential to identify novel hits for drug development programs efficiently. nih.gov The development of robust purification and analysis workflows compatible with these high-throughput methods will be a critical component of this research direction.
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry offers powerful tools to guide synthetic efforts and predict the properties of novel molecules, saving time and resources. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of this compound. nih.govresearchgate.netbohrium.com
Future computational studies could focus on:
Predicting Reactivity: DFT calculations can model the transition states of potential reactions, helping to predict the feasibility and regioselectivity of various transformations. semanticscholar.orgresearchgate.net This can explain, for instance, why certain cross-coupling reactions are favored over others and guide the selection of optimal reaction conditions. semanticscholar.org
Rational Design of Derivatives: By calculating properties such as the electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), researchers can design derivatives with specific electronic characteristics. uantwerpen.be For biological applications, molecular docking studies can predict how different derivatives might bind to a target protein, allowing for the rational design of more potent and selective inhibitors. uantwerpen.bemdpi.com
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of synthesized and tested derivatives. These models can then predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Table 2: Application of Computational Methods
| Computational Method | Application Area | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Prediction & Design | Transition state energies, reaction barriers, molecular orbital energies, electrostatic potential, spectroscopic properties. nih.govuantwerpen.be |
| Molecular Docking | Drug Discovery | Binding affinity, binding pose, protein-ligand interactions. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Biological activity, toxicity, pharmacokinetic properties. |
Exploration of Bio-orthogonal Reactions for Derivatization
Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govacs.org This provides a powerful method for labeling and studying biomolecules in their natural environment. A significant future direction is to functionalize this compound with a bio-orthogonal handle.
This could be achieved by using a cross-coupling reaction to attach a terminal alkyne or an azide (B81097) group to the C2 position. The resulting molecule could then participate in bio-orthogonal "click" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.govwikipedia.org Such derivatives could be used as probes to label proteins, nucleic acids, or other biomolecules for imaging or proteomic studies. The imidazole core itself can also act as a ligand for the copper catalysts used in some click reactions. rsc.org Further research could explore the development of novel ligation strategies that are specific to the imidazole scaffold itself.
Synergistic Approaches Combining Synthetic and Theoretical Chemistry
The most rapid and insightful progress will be achieved through a close integration of synthetic chemistry and theoretical modeling. iucr.org This synergistic approach allows for a continuous cycle of design, synthesis, testing, and refinement.
An example workflow would be:
Computational Design: Use DFT and molecular docking to design a virtual library of derivatives of this compound with predicted high affinity for a specific biological target. uantwerpen.bemdpi.com
Synthesis and Characterization: Synthesize a focused subset of the most promising candidates using chemo- and regioselective methods.
Experimental Testing: Screen the synthesized compounds for biological activity.
Model Refinement: Use the experimental results to refine the computational models (e.g., QSAR), leading to more accurate predictions for the next generation of compounds. semanticscholar.org
This iterative process, combining the predictive power of computational chemistry with the practical application of advanced synthetic methods, will be the most effective strategy for unlocking the full potential of this compound as a scaffold for functional molecules.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for the preparation of Methyl 2-bromo-1H-imidazole-5-carboxylate, and how do reaction parameters such as solvent choice and temperature affect yield?
- Methodological Answer : Synthesis typically involves esterification of 2-bromo-1H-imidazole-5-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl), followed by bromination using N-bromosuccinimide (NBS) in solvents like DMF or THF. Reaction parameters such as temperature (0–25°C) and anhydrous conditions are critical to minimize hydrolysis of the ester group. Analogous methods for ethyl derivatives (e.g., Ethyl 2-bromo-1H-imidazole-5-carboxylate) suggest yields improve with slow addition of brominating agents and inert atmospheres .
Q. Which analytical techniques are pivotal for confirming the structural integrity of this compound, and what spectral markers are indicative of its functional groups?
- Methodological Answer : Key techniques include:
- 1H NMR : Peaks at δ 3.9 ppm (ester methyl group) and δ 7.5–8.5 ppm (imidazole protons).
- 13C NMR : δ ~165 ppm for the carbonyl carbon (C=O).
- IR : Strong absorption near 1700 cm⁻¹ (ester C=O stretch).
- Elemental Analysis : Confirms stoichiometry (expected C: ~30%, Br: ~35%).
- Mass Spectrometry : ESI-MS molecular ion peak at m/z 221 [M+H]+ .
Advanced Questions
Q. How can researchers utilize X-ray crystallography to resolve structural ambiguities in this compound, and what challenges are associated with refining its crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional strain. Challenges include:
- Crystal Quality : Hygroscopicity may require rapid data collection under cryogenic conditions.
- Disorder : Bromine atoms may exhibit positional disorder, necessitating robust refinement protocols.
Visualization tools like ORTEP-3 aid in interpreting thermal motion and validating hydrogen-bonding networks .
Q. In palladium-catalyzed cross-coupling reactions, how does the reactivity of this compound compare to other brominated heterocycles, and what catalyst systems enhance coupling efficiency?
- Methodological Answer : The electron-withdrawing ester group activates the C-Br bond for Suzuki-Miyaura couplings. Compared to thiazole analogs (e.g., Methyl 2-bromo-4-chlorothiazole-5-carboxylate), imidazole derivatives require milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) to avoid ester hydrolysis. Catalyst systems like Pd(PPh₃)₄ in THF/water mixtures (3:1) optimize coupling yields. Pre-activation of the catalyst with ligands (e.g., XPhos) improves turnover in sterically hindered systems .
Q. What mechanistic insights explain the regioselectivity observed during the bromination of methyl imidazole carboxylates to yield this compound?
- Methodological Answer : Bromination favors the C2 position due to electronic directing effects from the adjacent nitrogen atoms. Computational modeling (DFT studies) reveals higher electron density at C2, facilitating electrophilic attack. Competing pathways (e.g., dibromination) are suppressed by using stoichiometric NBS at 0°C. Kinetic control and solvent polarity (e.g., DMF vs. CHCl₃) further modulate selectivity .
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Strategies include:
- Recrystallization : Use ethyl acetate/hexane mixtures to isolate pure polymorphs.
- 2D NMR : HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing C4 vs. C5 carboxylate positions).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₅H₅BrN₂O₂) to rule out isomeric byproducts .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings, based on its hazardous properties?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Safety Data Sheets (SDS) for analogs highlight risks of skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
